4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
CAS No.: 931374-39-9
Cat. No.: VC6022621
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931374-39-9 |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.384 |
| IUPAC Name | 4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C18H22N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h6-9,13,15H,1-5,10-11H2,(H,19,22)(H,23,24) |
| Standard InChI Key | FFCSLPWSINAZII-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct components:
-
A cyclohexyl group attached to a pyrrolidine ring.
-
A 5-oxopyrrolidin-3-yl scaffold, which introduces a ketone functional group.
-
A benzoic acid moiety linked via a carbonyl-amino bridge.
The SMILES notation OC(c(cc1)ccc1NC(C(C1)CN(C2CCCCC2)C1=O)=O)=O provides a concise representation of its connectivity. The cyclohexyl group contributes hydrophobicity, while the benzoic acid moiety enhances water solubility under basic conditions, creating a balanced amphiphilic profile.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.384 g/mol | |
| CAS Number | 931374-39-9 | |
| SMILES | OC(c(cc1)ccc1NC(...)=O)=O | |
| XLogP3 (Estimated) | ~2.8 (Analogous to ) |
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Matrix Scientific | >95% | 50 mg glass vial | $120–$150 |
| ChemDiv | >98% | 100 mg rack | $200–$250 |
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Stability | Stable for 24 months unopened |
| Disposal | Incineration at >1,000°C |
Research Gaps and Future Directions
Despite its availability, peer-reviewed studies on this specific compound are absent from indexed databases. Priority research areas include:
-
Kinase Inhibition Assays: Testing against CDK2 or MAPK pathways.
-
Solubility Optimization: Prodrug derivatization of the benzoic acid group.
-
Toxicology Profiles: In vitro cytotoxicity screening in HepG2 cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume